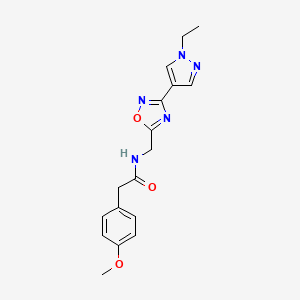

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives involves multiple steps, including the preparation of intermediates like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and its subsequent reactions to form coordination complexes. These processes utilize techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) for characterization (Chkirate et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated through single crystal X-ray crystallography, revealing complex coordination geometries. For example, coordination complexes exhibit octahedral Co(II) ions and distorted square planar geometries with Cu(II) ions, demonstrating diverse molecular architectures influenced by hydrogen bonding interactions (Chkirate et al., 2019).

Chemical Reactions and Properties

The reactivity of these derivatives is highlighted through their ability to form coordination complexes with metal ions such as Co(II) and Cu(II), engaging in various chemical reactions that lead to the formation of supramolecular architectures. These reactions are significantly influenced by the presence of hydrogen bonding, which plays a crucial role in the self-assembly process (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined through spectroscopic studies and crystallography. These properties are essential for understanding the behavior of these compounds under different conditions and their suitability for various applications.

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability, and antioxidant activity, are crucial for their potential applications. The antioxidant activity of ligands and their complexes, assessed by various assays, indicates significant potential for these compounds in biomedical applications (Chkirate et al., 2019).

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

One of the notable applications of pyrazole-acetamide derivatives, closely related to the compound , is in the synthesis and characterization of coordination complexes with potential antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been explored for their structural properties and antioxidant activities. These complexes demonstrate significant antioxidant activity, suggesting their potential in applications requiring antioxidant properties (Chkirate et al., 2019).

Pharmacological Potential

Another area of application is the computational and pharmacological evaluation of oxadiazole and pyrazole derivatives, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These studies provide insights into the therapeutic potential of such compounds, with some derivatives showing moderate inhibitory effects in assays related to tumor inhibition and antioxidant potential. This underscores the compound's relevance in the development of new therapeutic agents (Faheem, 2018).

Anticancer Activity

The synthesis of certain pyrazole-acetamide derivatives has been investigated for their in vitro cytotoxic activity against cancer cell lines. This research has led to the identification of compounds with appreciable cancer cell growth inhibition, highlighting the potential of these derivatives in anticancer drug development (Al-Sanea et al., 2020).

Chemoselective Synthesis

The compound's framework is also explored in chemoselective synthesis processes, such as the chemoselective acetylation of aminophenols to synthesize intermediates for antimalarial drugs. This illustrates the compound's utility in facilitating specific chemical transformations, beneficial in pharmaceutical synthesis and material science (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-3-22-11-13(9-19-22)17-20-16(25-21-17)10-18-15(23)8-12-4-6-14(24-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSABIFURUKNOGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)